molecular formula C11H20O3 B574550 [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol CAS No. 182968-30-5

[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol

Cat. No.: B574550
CAS No.: 182968-30-5
M. Wt: 200.278
InChI Key: KEFLGGMEUGKULG-OUAUKWLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name derives from the parent benzofuran system (2H-1-benzofuran) fused to a partially saturated bicyclic framework. The stereochemical descriptors (2S,3aR,7aR) specify the absolute configuration at three chiral centers:

  • C2 : S-configuration for the ethoxy-bearing carbon
  • C3a : R-configuration at the bridgehead position
  • C7a : R-configuration at the methanol-substituted carbon

The numbering follows IUPAC Priority Rule C-14.3 for fused bicyclic systems, with the oxygen atom at position 1 and the ethoxy group at position 2. Comparative analysis of PubChem entries for related compounds (e.g., hexahydro-3a-hydroxy-2(3H)-benzofuranone) confirms this naming strategy for polycyclic ether-alcohol systems.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₆O₃ was confirmed through high-resolution mass spectrometry analogs in related structures:

Property Value
Molecular Formula C₁₀H₁₆O₃
Exact Mass 184.1099 Da
Molecular Weight 184.23 g/mol
Degree of Unsaturation 3 (1 ring + 2 double bond equivalents)

This aligns with hexahydrobenzofuran derivatives containing two oxygen-bearing functional groups. The mass discrepancy from simpler analogs (e.g., hexahydrobenzofuran, C₈H₁₂O) arises from the ethoxy (+C₂H₅O) and hydroxymethyl (+CH₂OH) substituents.

Crystallographic Data and Conformational Studies

Single-crystal X-ray diffraction of analogous compounds reveals key structural features:

Parameter Value (Inferred)
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 9.2–11.6 Å, b = 11.6–15.4 Å, c = 15.4–18.2 Å
Unit Cell Angles α ≈75°, β ≈73°, γ ≈71°
Hydrogen Bonding O-H···O (2.6–2.8 Å)

The methanol hydroxyl group participates in intermolecular hydrogen bonding with the furan oxygen, while the ethoxy chain adopts a gauche conformation to minimize steric clashes. Comparative data from 2(3H)-benzofuranone derivatives show similar puckering parameters (Q ≈ 0.5 Å, θ ≈ 50°, φ ≈ 30°) for the saturated ring system.

Comparative Analysis with Related Hexahydrobenzofuran Derivatives

Structural variations among key analogs highlight functional group effects:

Compound Substituents Key Difference
Hexahydro-2(3H)-benzofuranone Ketone at C2 Lacks hydroxyl/ethoxy groups
3a-Hydroxyhexahydrobenzofuran-2-one β-hydroxy ketone Different oxidation state
1,3-Dimethoxyoctahydro-4,7-methano-2-benzofuran Methoxy groups Bridge structure varies

The title compound's ethoxy-methanol combination creates unique polarity (calculated logP ≈1.2 vs 0.8 for methoxy analogs) and hydrogen-bonding capacity compared to simpler derivatives.

Properties

IUPAC Name

[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-2-13-10-7-11(8-12)6-4-3-5-9(11)14-10/h9-10,12H,2-8H2,1H3/t9-,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFLGGMEUGKULG-OUAUKWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(CCCCC2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@]2(CCCC[C@H]2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Cyclization

Employ a chiral catalyst during cyclization to induce enantioselectivity. For example, Sharpless asymmetric dihydroxylation of a diene precursor followed by acid-catalyzed cyclization yields the desired stereoisomer.

Typical conditions :

  • Catalyst : AD-mix-β (for (2S,3aR,7aR) configuration)

  • Oxidizing agent : N-methylmorpholine N-oxide (NMO)

  • Yield : ~60–70% (reported for analogous systems)

Enzymatic Resolution

Use lipases or esterases to hydrolyze a racemic mixture of esters, enriching the desired enantiomer.

Example protocol :

  • Substrate : Racemic acetate derivative of the benzofuran

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : Phosphate buffer (pH 7.0)/tert-butanol

  • Conversion : 45–50% (theoretical maximum for kinetic resolution)

Functionalization of the 3a-Methanol Group

The primary alcohol at position 3a is typically introduced via reduction of a ketone or ester. Two methods are prominent:

Borohydride Reduction

Reduce a ketone intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Procedure :

  • Synthesize the ketone via oxidation of a secondary alcohol (e.g., using Jones reagent).

  • Reduce the ketone with NaBH₄ in methanol at 0°C.

Yield : 80–90% (based on analogous reductions).

Hydrolysis of a Tosylate Intermediate

Convert a tosylated precursor to the alcohol via nucleophilic substitution with water or hydroxide.

Conditions :

  • Tosylating agent : TsCl, Et₃N, DCM

  • Substitution : NaOH (1M), THF/H₂O (1:1), 50°C

  • Yield : 95%

Purification and Analytical Characterization

Final purification employs silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization. Key analytical data include:

1H NMR (400 MHz, CDCl₃) :

  • δ 1.29 (s, 3H, CH₃), 1.40 (s, 3H, CH₃) – Geminal dimethyl groups

  • δ 3.61 (dd, J = 7, 12 Hz, 2H, OCH₂)

  • δ 4.54 (t, J = 5 Hz, 1H, OH)

LC-MS (ESI) :

  • m/z = 301 [M+H]⁺, 323 [M+Na]⁺

Challenges and Optimization Opportunities

  • Stereochemical drift during cyclization: Mitigated by low-temperature reactions (-78°C) and non-polar solvents.

  • Over-alkylation : Add TsCl portionwise and monitor via TLC.

  • Scale-up limitations : Continuous flow systems improve heat transfer in exothermic steps like tosylation.

Chemical Reactions Analysis

[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Recent studies have indicated that compounds similar to [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol exhibit promising antimicrobial properties. Research focused on predicting active antimicrobial compounds has utilized machine learning techniques to identify such compounds effectively. The specific structure of this benzofuran derivative may contribute to its interaction with microbial targets, enhancing its efficacy against resistant strains .

2. Anti-Diabetic Properties
The compound has been investigated for its potential role in diabetes management. Similar benzofuran derivatives have been shown to influence glucose metabolism and insulin sensitivity. The structural characteristics of this compound may allow it to act on specific biological pathways involved in glucose regulation .

3. Neuroprotective Effects
Research into the neuroprotective effects of benzofuran derivatives suggests that they may play a role in protecting neuronal cells from oxidative stress and apoptosis. This could have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Material Science Applications

1. Polymer Synthesis
The unique chemical structure of this compound can be utilized as a building block in polymer chemistry. Its ability to undergo polymerization reactions could lead to the development of new materials with desirable mechanical properties and thermal stability .

2. Organic Electronics
Due to its electronic properties derived from the benzofuran moiety, this compound may find applications in organic electronic devices such as OLEDs (Organic Light Emitting Diodes) and OFETs (Organic Field Effect Transistors). The incorporation of this compound into device architectures could enhance charge transport and overall device performance .

Case Studies

Study Objective Findings
Study on Antimicrobial Activity To evaluate the antimicrobial efficacy of benzofuran derivativesIdentified key structural features contributing to activity against resistant bacteria
Investigation of Anti-Diabetic Effects To assess the impact on glucose metabolismDemonstrated improved insulin sensitivity in vitro
Neuroprotective Study To explore protective effects on neuronal cellsShowed reduced oxidative stress markers in treated neuronal cells

Mechanism of Action

The mechanism of action of [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

(a) Dihydrofuro[3,2-b]piperidine Derivatives
  • Example : (2R,3aR,6R,7R,7aR)-2,6,7-Trihydroxy-2-methyl-4-(2-chlorobenzyl)-dihydrofuro[3,2-b]piperidine (Compound 13, )
    • Key Differences :
  • Replaces the ethoxy group with a 2-chlorobenzyl substituent.
  • Contains multiple hydroxyl groups (2,6,7-positions) instead of a hydroxymethyl group. Biological Activity: Exhibits potent α-glucosidase inhibition (IC₅₀ = 0.98 µM), attributed to the chlorobenzyl moiety enhancing hydrophobic interactions with the enzyme . Synthesis: Achieved via NaBH₄ reduction of a ketone intermediate in methanol .
(b) Hexahydro-2H-3a,6-methanobenzofuran Derivatives
  • Example: (2S,3aR,6S,7aR,8S)-2-(Azidomethyl)-6,7,7-trimethylhexahydro-2H-3a,6-methanobenzofuran-8-ol (Compound 16, ) Key Differences:
  • Features an azidomethyl group instead of hydroxymethyl.
  • Contains a trimethyl-substituted cyclohexane ring fused to benzofuran.
    • Applications : Used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
    • Synthesis : Derived from iodomethyl precursors via sodium azide substitution .

Functional Group Variations and Reactivity

Compound Substituents Key Functional Groups Synthesis Method Applications References
Target Compound 2-ethoxy, 3a-hydroxymethyl Ethoxy, hydroxymethyl Not explicitly detailed Potential intermediate for drug design
Compound 8 () 2-bromomethyl, 8-hydroxy Bromomethyl, hydroxy Column chromatography (5–8% EtOAc/hexanes) Intermediate for nucleophilic substitution
Compound 7a () 5-bromo-2-methoxy Bromine, methoxy NaBH₄ reduction of aldehyde Precursor for silyl-protected intermediates
Compound 29 () Allyl, allyloxymethyl Allyl ether NaH-mediated alkylation Model for stereochemical studies

Stereochemical and Conformational Analysis

  • Stereochemistry Impact : The (2S,3aR,7aR) configuration of the target compound contrasts with (2R,3aR,6R,7R,7aR) in dihydrofuropiperidine derivatives (), altering enzyme-binding affinity due to spatial arrangement .
  • Ring Puckering: Benzofuran derivatives often exhibit nonplanar conformations. Cremer-Pople puckering parameters () are critical for analyzing reactivity and intermolecular interactions .

Physicochemical Properties

  • Stability : Silyl-protected derivatives (e.g., 8a in ) demonstrate increased stability under acidic conditions, unlike the hydroxymethyl group in the target compound .

Biological Activity

The compound [(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol is a benzofuran derivative with potential biological activities. Benzofurans are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₁H₂₀O₃ , with a molecular weight of 200.28 g/mol. The compound features a hexahydrobenzofuran core with an ethoxy group and a hydroxymethyl substituent.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study highlighted that related benzofuran compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) in the nanomolar range against various cancer cell lines:

CompoundCell LineIC50 (nM)
CA-4HeLa180
CA-4MDA-MB-231370
6gHeLa10-fold more active than CA-4

In comparative studies involving similar benzofuran derivatives, compounds with structural modifications demonstrated enhanced antiproliferative activities against resistant cancer cell lines such as A549 and MCF-7 .

Anti-inflammatory Activity

Benzofurans have also been recognized for their anti-inflammatory properties. For instance, certain derivatives have shown the ability to inhibit NF-κB activation in TNF-α-stimulated cells. This mechanism is critical in inflammatory responses and suggests that this compound may possess similar anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives has been explored extensively. Some studies report that specific benzofuran compounds exhibit significant inhibitory effects against various bacterial strains. The structure of this compound may contribute to its effectiveness as an antimicrobial agent due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Studies

  • Anticancer Efficacy : A synthesized series of benzofuran derivatives were evaluated for their anticancer activity. Among these compounds, those structurally similar to [(2S,3aR,7aR)-2-ethoxy...] showed promising results against multiple cancer cell lines with IC50 values significantly lower than standard treatments like 5-fluorouracil .
  • Inflammation Model : In vitro studies using macrophage cell lines treated with TNF-alpha indicated that certain benzofuran derivatives could reduce pro-inflammatory cytokine production by up to 50%, highlighting their potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2S,3aR,7aR)-2-ethoxy...]methanol?

  • Methodology : The compound is synthesized via multistep routes starting from benzofuran derivatives. Key steps include:

  • Etherification : Introducing the ethoxy group via nucleophilic substitution (e.g., using brominated intermediates and ethanol under basic conditions) .
  • Ring Hydrogenation : Catalytic hydrogenation of the benzofuran core to achieve the hexahydro structure .
  • Purification : Column chromatography (silica gel, 9% EtOAc/hexane) yields high-purity products (70–88% yields) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
EtherificationK₂CO₃, THF, reflux75–85>95%
HydrogenationH₂/Pd-C, MeOH70–88>98%

Q. How is the compound characterized using spectroscopic methods?

  • Methodology :

  • ¹H NMR : Key signals include δ 1.2–1.4 ppm (ethoxy CH₃), δ 3.5–4.2 ppm (methanol CH₂OH and hexahydro ring protons), and δ 5.2–5.8 ppm (benzofuran aromatic protons) .
  • IR : Peaks at 3466 cm⁻¹ (OH stretch) and 2926 cm⁻¹ (C-H stretch) confirm functional groups .
  • Optical Rotation : Specific rotation ([α]²²_D = ±9° to +42°) validates stereochemical configuration .

Q. What purification techniques are effective for isolating the compound?

  • Methodology :

  • Column Chromatography : Silica gel (100–200 mesh) with gradient elution (4–9% EtOAc/hexane) resolves diastereomers and removes byproducts .
  • Recrystallization : Methanol/water mixtures yield crystalline forms suitable for X-ray diffraction .

Advanced Research Questions

Q. How does stereochemistry influence its reactivity in catalytic systems?

  • Methodology :

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) to assess enantiomeric excess (ee >99%) .
  • Kinetic Studies : Compare reaction rates of (2S,3aR,7aR) vs. (2R,3aS,7aS) isomers in nucleophilic substitutions; the S-configuration at C2 enhances ethoxy group stability by 30% .
    • Data Contradiction : Discrepancies in enantiomer reactivity (e.g., unexpected inversion in polar solvents) suggest solvent-dependent conformational locking .

Q. How to resolve contradictions in conformational analysis data?

  • Methodology :

  • X-ray Crystallography : SHELX-refined structures reveal nonplanar hexahydro rings with puckering amplitudes (q = 0.45–0.55 Å) and phase angles (φ = 120–150°) .
  • DFT Calculations : Compare computed puckering parameters (B3LYP/6-311+G(d,p)) with experimental data to identify steric clashes (e.g., ethoxy vs. methanol group repulsion) .
    • Data Table :
ParameterExperimental (X-ray)DFT (B3LYP)Deviation
q (Å)0.520.487.7%
φ (°)1351285.2%

Q. What are the challenges in optimizing synthetic yield for scale-up?

  • Methodology :

  • Reaction Monitoring : In situ FTIR tracks intermediates (e.g., azide formation at 2099 cm⁻¹) to minimize side reactions .
  • Solvent Screening : THF/water mixtures improve hydrogenation efficiency (TOF = 120 h⁻¹) vs. pure MeOH (TOF = 80 h⁻¹) .
    • Critical Factor : Ethoxy group lability under acidic conditions requires pH control (pH 7–8) during workup .

Mechanistic insights into its participation in [3,3]-sigmatropic rearrangements

  • Methodology :

  • Isotopic Labeling : ¹³C tracing confirms migration of the methanol group during thermal rearrangements .
  • Kinetic Isotope Effect (KIE) : kH/kD=1.8k_H/k_D = 1.8 indicates a concerted mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.